2-Azido-1-methyl-4-(trifluoromethyl)benzene
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Overview
Description
2-Azido-1-methyl-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H6F3N3 It is characterized by the presence of an azido group (-N3), a methyl group (-CH3), and a trifluoromethyl group (-CF3) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a halogenated precursor, such as 2-bromo-1-methyl-4-(trifluoromethyl)benzene, is treated with sodium azide (NaN3) in an appropriate solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar principles as laboratory methods, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Azido-1-methyl-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in DMF.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products
Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 2-amino-1-methyl-4-(trifluoromethyl)benzene.
Cycloaddition: Formation of 1,2,3-triazole derivatives.
Scientific Research Applications
2-Azido-1-methyl-4-(trifluoromethyl)benzene has several applications in scientific research:
Biology: Potential use in bioconjugation techniques where the azido group can be selectively targeted for labeling biomolecules.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 2-Azido-1-methyl-4-(trifluoromethyl)benzene largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles like alkynes to form triazoles. This reaction is facilitated by copper(I) catalysts, which enhance the reaction rate and selectivity .
Comparison with Similar Compounds
Similar Compounds
1-Azido-4-(trifluoromethyl)benzene: Similar structure but lacks the methyl group.
2-Azido-1-methylbenzene: Similar structure but lacks the trifluoromethyl group.
4-Azidotoluene: Similar structure but lacks the trifluoromethyl group.
Uniqueness
2-Azido-1-methyl-4-(trifluoromethyl)benzene is unique due to the combination of the azido, methyl, and trifluoromethyl groups. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications and research contexts .
Properties
Molecular Formula |
C8H6F3N3 |
---|---|
Molecular Weight |
201.15 g/mol |
IUPAC Name |
2-azido-1-methyl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H6F3N3/c1-5-2-3-6(8(9,10)11)4-7(5)13-14-12/h2-4H,1H3 |
InChI Key |
BOAQLYCVRZYCPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)N=[N+]=[N-] |
Origin of Product |
United States |
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